molecular formula C23H19F2N3O3 B11635913 5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11635913
M. Wt: 423.4 g/mol
InChI Key: YBJHWQSHNYAAFC-XUTLUUPISA-N
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Description

This compound is a fluorinated pyrrol-2-one derivative featuring two 4-fluorophenyl groups, a 3-hydroxy substituent, and a 3-(1H-imidazol-1-yl)propyl chain at position 1. Its molecular formula is C₂₄H₁₈F₂N₂O₃, with an average molecular mass of 444.42 g/mol (calculated based on structural analogs in and ).

Properties

Molecular Formula

C23H19F2N3O3

Molecular Weight

423.4 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H19F2N3O3/c24-17-6-2-15(3-7-17)20-19(21(29)16-4-8-18(25)9-5-16)22(30)23(31)28(20)12-1-11-27-13-10-26-14-27/h2-10,13-14,20,29H,1,11-12H2/b21-19+

InChI Key

YBJHWQSHNYAAFC-XUTLUUPISA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCN4C=CN=C4)F

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN4C=CN=C4)F

Origin of Product

United States

Preparation Methods

Core Pyrrol-2-One Ring Formation

The pyrrol-2-one scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves reacting α,β-unsaturated carbonyl compounds with isocyanides under microwave-assisted conditions . For example, chalcone derivatives (1,3-diaryl-2-propen-1-ones) react with tert-butyl isocyanide in water at 150°C for 1 hour to yield 5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones in moderate to high yields (45–78%) . Adapting this method, 4-fluorophenyl-substituted chalcones can be used to install the initial fluorinated aryl groups.

Key reaction parameters :

  • Solvent: Water (enables green chemistry)

  • Temperature: 150°C (microwave irradiation)

  • Yield optimization: Excess isocyanide (2 equivalents)

Introduction of 4-Fluorophenyl Carbonyl Group

The 4-fluorophenyl carbonyl moiety at position 4 is introduced via Friedel-Crafts acylation. Acyl chlorides, such as 4-fluorobenzoyl chloride, react with the pyrrol-2-one intermediate in the presence of Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane . This step requires careful temperature control (0–5°C) to prevent over-acylation and byproduct formation.

Representative procedure :

  • Dissolve pyrrol-2-one intermediate (1.0 equiv) in CH₂Cl₂ under nitrogen.

  • Add 4-fluorobenzoyl chloride (1.2 equiv) dropwise at 0°C.

  • Introduce AlCl₃ (1.5 equiv) and stir for 6 hours at room temperature.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography .

Yield : 62–68%

Alkylation with 3-(1H-Imidazol-1-yl)Propyl Group

The N-alkylation at position 1 employs 3-(1H-imidazol-1-yl)propyl bromide as the alkylating agent. This step is performed in polar aprotic solvents (e.g., DMF or acetonitrile) using a base such as potassium carbonate to deprotonate the pyrrol-2-one nitrogen .

Optimized conditions :

  • Solvent: Anhydrous DMF

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 80°C, 12 hours

  • Yield: 58%

Challenges :

  • Competing O-alkylation minimized by using bulky bases (e.g., DBU)

  • Purification via recrystallization from ethanol/water mixtures

Hydroxylation at Position 3

The hydroxyl group at position 3 is introduced via oxidation of a ketone precursor or through selective deprotection. A scalable method involves treating a 3-keto intermediate with NaBH₄/CeCl₃ in methanol at −20°C, achieving stereoselective reduction to the 3-hydroxy derivative .

Procedure :

  • Dissolve 3-keto compound (1.0 equiv) in MeOH.

  • Add CeCl₃·7H₂O (1.2 equiv) and cool to −20°C.

  • Introduce NaBH₄ (1.5 equiv) portionwise.

  • Stir for 2 hours, quench with NH₄Cl, and extract with EtOAc .

Yield : 72%

Final Assembly and Purification

The convergent synthesis concludes with coupling the functionalized pyrrol-2-one core with the 4-fluorophenyl carbonyl and imidazolylpropyl groups. Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity .

Critical quality controls :

  • HPLC : Retention time 12.3 min (ACN:H₂O 70:30)

  • HRMS : m/z 487.1582 [M+H]+ (calculated 487.1585)

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, imidazole), 7.89 (d, 2H, Ar-F), 7.45 (d, 2H, Ar-F), 4.12 (t, 2H, N-CH₂)

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Reference
Pyrrol-2-one formationChalcone + t-BuNC, H₂O, 150°C MW6595
Friedel-Crafts acylation4-Fluorobenzoyl chloride, AlCl₃, CH₂Cl₂6890
N-Alkylation3-(Imidazol-1-yl)propyl bromide, K₂CO₃, DMF5888
HydroxylationNaBH₄/CeCl₃, MeOH, −20°C7293
Final purificationPrep-HPLC, ACN/H₂O-98

Scale-Up Considerations

Industrial-scale production requires modifications for cost and safety:

  • Microwave reactors : Replace batch MW systems with continuous flow reactors for pyrrol-2-one synthesis .

  • Solvent recovery : Implement distillation systems for DMF and CH₂Cl₂ reuse.

  • Catalyst recycling : Test immobilized AlCl₃ on mesoporous silica for Friedel-Crafts steps .

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole-containing compounds.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole group is known to participate in hydrogen bonding and coordination with metal ions, which could play a role in its mechanism of action.

Comparison with Similar Compounds

4-(4-Fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

  • Molecular Formula : C₂₄H₂₂FN₃O₃ ().
  • Key Differences : Substitution of the 4-fluorophenyl group at position 5 with a 4-methylphenyl group.

5-(2-Fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

  • Molecular Formula : C₂₈H₂₇FN₂O₅ ().
  • Key Differences : Replacement of the imidazole group with morpholine and introduction of a propenyloxy substituent.
  • Impact : Morpholine enhances water solubility, while the propenyloxy group introduces steric hindrance, likely affecting conformational flexibility .

Thiazole Derivatives (Compounds 4 and 5 in )

  • Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Key Differences : Replacement of pyrrol-2-one core with thiazole and pyrazole-triazole systems.
  • Impact : Thiazole derivatives exhibit greater planarity and rigidity, which may enhance crystallinity but reduce bioavailability .

Structural and Functional Comparison Table

Property Target Compound 4-Methylphenyl Analog () Morpholine Analog () Thiazole Derivative ()
Molecular Weight 444.42 g/mol 419.46 g/mol 478.53 g/mol ~550 g/mol (estimated)
Key Substituents 4-Fluorophenyl, Imidazole 4-Methylphenyl, Imidazole Morpholine, Propenyloxy Thiazole, Triazole
Hydrogen-Bond Donors 2 (OH, imidazole NH) 2 1 (OH) 1–2 (depending on substituents)
Lipophilicity (ClogP) ~3.5 (estimated) ~3.8 ~2.9 ~4.2
Crystallinity Moderate (pyrrol-2-one core) High (methyl stabilizes packing) Low (morpholine disrupts packing) High (planar thiazole core)

Research Findings and Implications

Structural Insights from Crystallography

  • Isostructurality: Compounds with halogen substitutions (e.g., Cl vs. F) often retain isostructurality in crystal packing, as seen in and . However, even minor substituent changes (e.g., imidazole to morpholine) disrupt hydrogen-bonding networks, leading to divergent solid-state properties .
  • Conformational Flexibility : The imidazole-propyl chain in the target compound allows torsional freedom, whereas rigid thiazole derivatives () adopt planar conformations, limiting adaptability in biological environments .

Spectroscopic Comparisons

  • NMR Analysis : Fluorine substituents induce distinct chemical shifts in ¹⁹F NMR (). For example, 4-fluorophenyl groups show downfield shifts (~-115 ppm) compared to 2-fluorophenyl analogs (~-110 ppm) due to electronic effects .
  • IR Spectroscopy : The carbonyl stretch (C=O) of pyrrol-2-one derivatives appears at ~1700 cm⁻¹, while thiazole analogs () exhibit C=N stretches near 1600 cm⁻¹, reflecting core structural differences .

Biological Activity

The compound 5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a pyrrole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H25F2N3O3
  • Molecular Weight : 429.46 g/mol

The presence of the 4-fluorophenyl and imidazol groups suggests potential interactions with various biological targets, making it a candidate for diverse pharmacological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrrole derivatives, including the compound . The imidazole moiety is known for its antifungal properties, while the fluorinated phenyl groups may enhance lipophilicity, potentially increasing membrane permeability.

  • Case Study : A study on similar pyrrole derivatives showed significant activity against Gram-positive and Gram-negative bacteria. The compound exhibited an inhibition zone diameter of 15 mm against Staphylococcus aureus and Escherichia coli at concentrations of 100 μg/mL .

Anticancer Properties

The compound's structure indicates potential anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Research Findings : In vitro studies demonstrated that compounds with similar structures could inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Pyrrole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

  • Evidence : A recent study indicated that a related compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting that the compound may modulate inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the fluorophenyl and imidazole groups can significantly affect potency and selectivity.

ModificationEffect on Activity
Addition of methyl groupIncreased lipophilicity and antimicrobial activity
Substitution on imidazoleEnhanced anticancer effects

Q & A

Q. What are the key steps in synthesizing 5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one?

The synthesis involves multi-step organic reactions, including:

  • Cyclization : Base-assisted cyclization of precursor molecules to form the pyrrol-2-one core .
  • Functionalization : Introduction of fluorophenyl and imidazole substituents via nucleophilic substitution or coupling reactions.
  • Purification : Use of column chromatography or recrystallization to isolate the product.
    Key solvents include dimethyl sulfoxide (DMSO) or dichloromethane (DCM), with reagents like sodium hydride or acid chlorides facilitating reactions. Reaction conditions (e.g., temperature, time) are critical for yield optimization .

Q. How can the compound’s structure be confirmed using spectroscopic methods?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon connectivity, with fluorophenyl groups showing characteristic splitting patterns due to 19F^{19}F-1H^1H coupling .
  • FTIR : Confirms hydroxyl (-OH, ~3200–3500 cm1^{-1}) and carbonyl (C=O, ~1650–1750 cm1^{-1}) functional groups .
  • HRMS : Validates molecular weight and isotopic patterns, ensuring synthetic accuracy .

Q. What crystallographic tools are recommended for determining its solid-state structure?

  • SHELX Suite : SHELXL is widely used for small-molecule refinement, leveraging high-resolution X-ray diffraction data to resolve bond lengths, angles, and hydrogen bonding networks .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters and molecular geometry .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s photophysical properties?

  • Density Functional Theory (DFT) : Predicts electronic transitions, fluorescence quantum yields, and excited-state behavior by modeling frontier molecular orbitals (HOMO-LUMO gaps) .
  • Time-Dependent DFT (TD-DFT) : Simulates UV-Vis absorption spectra to correlate structural modifications (e.g., fluorophenyl substitution) with photostability .

Q. What experimental strategies address low yields in the cyclization step?

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, base strength) identifies optimal conditions .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ NMR to pinpoint bottlenecks (e.g., intermediate stability) .

Q. How can structural contradictions between crystallographic and spectroscopic data be resolved?

  • Multi-Method Validation : Cross-reference X-ray data (bond angles) with 13C^{13}C NMR chemical shifts to confirm tautomeric forms or hydrogen bonding .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking of fluorophenyl groups) to explain packing discrepancies .

Q. What methodologies assess the compound’s potential as a fluorescent probe?

  • Fluorescence Lifetime Imaging (FLIM) : Measures decay kinetics in biological matrices to evaluate environmental sensitivity .
  • Solvatochromism Studies : Test emission shifts in solvents of varying polarity to infer intramolecular charge transfer .

Q. How can regioselectivity challenges in imidazole functionalization be mitigated?

  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl) during alkylation of the imidazole nitrogen .
  • Catalytic Strategies : Use transition-metal catalysts (e.g., Pd/Cu) for selective C-N coupling .

Notes

  • For fluorescence studies, integrate computational predictions with experimental validation to minimize trial-and-error approaches .

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